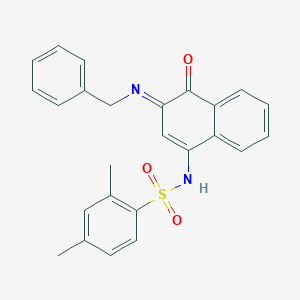
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a synthetic compound that belongs to the class of sulfonamides and naphthalenes.
Scientific Research Applications
BON has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, BON has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, BON has been utilized as a building block for the synthesis of various metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In nanotechnology, BON has been used as a precursor for the synthesis of various nanoparticles, including gold and silver nanoparticles. These nanoparticles have potential applications in drug delivery and imaging.
Mechanism of Action
The mechanism of action of BON is not fully understood. However, it has been proposed that BON exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BON has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BON has been shown to possess potent anticancer activity in vitro and in vivo. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. BON has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of BON is its potent anticancer activity against various cancer cell lines. BON has also been shown to possess potential applications in materials science and nanotechnology. However, the limitations of BON include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for BON research. One potential direction is to investigate the use of BON as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to investigate the use of BON as a building block for the synthesis of novel MOFs and COFs with potential applications in gas storage, separation, and catalysis. Additionally, further research is needed to fully understand the mechanism of action of BON and to investigate its potential toxicity to normal cells.
Synthesis Methods
The synthesis of BON involves the condensation of 3-(benzylamino)-4-hydroxy-1-naphthaldehyde with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of the synthesis is approximately 60%.
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O3S/c1-17-12-13-24(18(2)14-17)31(29,30)27-22-15-23(26-16-19-8-4-3-5-9-19)25(28)21-11-7-6-10-20(21)22/h3-15,27H,16H2,1-2H3 |
InChI Key |
ODKQIYINBWFJFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
